molecular formula C10H12ClF2N B1430661 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride CAS No. 1803599-51-0

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Cat. No.: B1430661
CAS No.: 1803599-51-0
M. Wt: 219.66 g/mol
InChI Key: YGMQBHSWKYLCEZ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 2,4-difluorobenzyl chloride with a cyclopropane derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction efficiency. Additionally, the use of continuous flow reactors can improve the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and the difluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine
  • 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-ol
  • 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-thiol

Uniqueness

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)7-3-2-6(11)4-8(7)12;/h2-4,9H,5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMQBHSWKYLCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Reactant of Route 3
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Reactant of Route 4
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Reactant of Route 5
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Reactant of Route 6
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

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